4-Ethylbenzenesulfonyl chloride
Overview
Description
4-Ethylbenzenesulfonyl chloride is a chemical compound that is related to various benzenesulfonyl chloride derivatives. These derivatives are commonly used in organic synthesis for introducing sulfonyl functional groups into molecules or for the synthesis of sulfonamides, which are a class of compounds with wide applications, including in medicinal chemistry. The sulfonyl chloride group is reactive and can be transformed into various other functional groups through substitution reactions.
Synthesis Analysis
The synthesis of benzenesulfonyl chloride derivatives typically involves the reaction of a substituted benzene compound with chlorosulfonic acid or other sulfonating agents. For example, the synthesis of N-(3,4-methylenedioxybenzyl)-4-substitutedbenzenesulfonamides involves the reaction of various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy) benzylamine in the presence of an aqueous Na2CO3 solution . Similarly, the synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide is achieved by the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride derivatives can be characterized by various spectroscopic methods such as IR, NMR, and UV-visible spectroscopy. For instance, the polymer synthesized from 4-nitrobenzenesulfonyl chloride was characterized to have a conjugated backbone system with the designed N-(4-nitrobenzenesulfonyl)pyridinium chloride structure . The crystal structure of another derivative, trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, was determined, revealing the relative orientations of the benzene and thiophene rings and their dihedral angles .
Chemical Reactions Analysis
Benzenesulfonyl chloride derivatives undergo various chemical reactions, primarily substitution reactions due to the presence of the reactive sulfonyl chloride group. For example, the hydrolysis of 4-aminobenzenesulfonyl chloride shows a unique reactivity-pH profile, indicating a dissociative reaction mechanism where the amino group acts as an "internal nucleophile" . These derivatives can also react with amines to form sulfonamides, as demonstrated in the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides, which showed potential antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride derivatives can be deduced from their molecular structures and the nature of their substituents. For instance, the polymer derived from 4-nitrobenzenesulfonyl chloride exhibited a photoluminescence peak at 584 nm and a band gap of 2.16 eV, indicating its potential use in electronic applications . The electrochemical properties of these derivatives can also be studied using cyclic voltammetry, as shown by the stable electrochemical window of the polymer mentioned above . Additionally, the solubility and reactivity of these compounds can be tailored by modifying the substituents on the benzene ring, which can affect their applications in various fields, including environmental analysis, as seen in the determination of aliphatic amines in water .
Scientific Research Applications
Bioconjugation and Solid Phase Synthesis
4-Ethylbenzenesulfonyl chloride and related compounds like 4-fluorobenzenesulfonyl chloride are valuable in bioconjugation. They serve as activating agents for the covalent attachment of biologicals (like enzymes, antibodies, and avidin) to various solid supports, retaining their biological functions. This chemistry has potential therapeutic applications, particularly in bioselective separation processes (Chang et al., 1992).
Modification of Cotton Fabrics
Compounds structurally similar to 4-ethylbenzenesulfonyl chloride, like 4-aminobenzenesulfonic acid, are used to modify cotton fabrics. This modification enhances the fabrics' antimicrobial properties, making them more effective against bacteria like Staphylococcus aureus (Son et al., 2006).
Analytical Chemistry
In analytical chemistry, derivatives of 4-ethylbenzenesulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, improve the detection sensitivity in liquid chromatography-mass spectrometry for substances like estrogens in biological fluids (Higashi et al., 2006).
Industrial Applications
4-Ethylbenzenesulfonyl chloride derivatives are used in the electrochemical fluorination process, leading to products like perfluoroethylcyclohexanesulfonate, used as erosion inhibitors in aircraft hydraulic fluids (Stefanac et al., 2018).
Enzyme Inhibition Studies
In pharmacological research, compounds like N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride, are studied for their potential as enzyme inhibitors, showing efficacy against enzymes like acetylcholinesterase and α-glucosidase (Riaz, 2020).
Safety And Hazards
4-Ethylbenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing in dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-ethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACFLXDRFOQEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341198 | |
Record name | 4-Ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzenesulfonyl chloride | |
CAS RN |
16712-69-9 | |
Record name | 4-Ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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